2-Chloro-5-[(chloroacetyl)amino]benzoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC nomenclature for this compound follows the standard conventions for substituted benzoic acids, where the benzoic acid core serves as the parent structure. The complete IUPAC name "2-chloro-5-[(chloroacetyl)amino]benzoic acid" indicates the presence of a chlorine substituent at the 2-position of the benzene ring and a chloroacetyl amino group at the 5-position, with the carboxylic acid functionality defining the primary structure. This nomenclature system ensures unambiguous identification and distinguishes the compound from its constitutional isomers, particularly the widely studied 5-chloro-2-[(chloroacetyl)amino]benzoic acid, which represents a different substitution pattern. The systematic identification relies on the numbering system that begins with the carbon bearing the carboxylic acid group as position 1, proceeding around the aromatic ring to assign positions 2 and 5 for the respective substituents. Alternative nomenclature systems may refer to this compound using various synonyms, but the IUPAC system provides the most precise and internationally recognized identification method.
The compound belongs to the broader family of chloroacetyl anthranilic acid derivatives, where the anthranilic acid framework (2-aminobenzoic acid) has been modified through chlorination and acetylation reactions. This classification system helps organize related compounds and facilitates systematic study of structure-activity relationships within this chemical class. The systematic approach to nomenclature also enables clear communication in scientific literature and regulatory documentation, ensuring that researchers worldwide can accurately identify and work with this specific molecular entity.
Molecular Formula and Constitutional Isomerism
The molecular formula for this compound is C₉H₇Cl₂NO₃, indicating a molecular composition that includes nine carbon atoms, seven hydrogen atoms, two chlorine atoms, one nitrogen atom, and three oxygen atoms. This molecular formula corresponds to a molecular weight of approximately 248.06 grams per mole, placing it within the range of small to medium-sized organic molecules commonly encountered in pharmaceutical and synthetic chemistry applications. The molecular formula alone, however, does not uniquely identify the compound, as multiple constitutional isomers share this same atomic composition while differing in the arrangement of atoms and functional groups.
Constitutional isomerism plays a crucial role in understanding the structural diversity possible within this molecular formula. The most notable constitutional isomer is 5-chloro-2-[(chloroacetyl)amino]benzoic acid, which has received extensive study and documentation in chemical databases. In this isomer, the chlorine atom occupies the 5-position while the chloroacetyl amino group is located at the 2-position, representing a reversal of the substitution pattern compared to the target compound. Additional constitutional isomers could theoretically exist through different arrangements of the chloroacetyl amino group, such as attachment through the nitrogen at various positions or alternative connectivity patterns of the acetyl moiety.
The constitutional differences between isomers significantly impact their chemical and physical properties, including solubility, melting point, spectroscopic characteristics, and biological activity. Understanding these isomeric relationships is essential for synthetic planning, analytical identification, and structure-activity relationship studies. The specific substitution pattern in this compound creates unique electronic and steric environments that distinguish its properties from those of its constitutional isomers.
Crystallographic Analysis and Conformational Dynamics
Crystallographic analysis of chloroacetyl-substituted benzoic acid derivatives reveals important structural features related to molecular packing, hydrogen bonding patterns, and conformational preferences. While specific crystallographic data for this compound are limited in the available literature, insights can be drawn from studies of closely related compounds within this structural class. The molecular geometry is expected to exhibit a planar or near-planar aromatic ring system with the carboxylic acid group typically adopting a coplanar arrangement to maximize conjugation with the benzene ring system.
The chloroacetyl amino substituent introduces conformational complexity through rotation about the C-N bond connecting the acetyl group to the aromatic amine. This rotation creates potential energy barriers that influence the preferred conformations in both solution and solid state. The presence of the chlorine atom on the acetyl group adds steric bulk and electronic effects that can stabilize certain conformational arrangements while destabilizing others. Intramolecular hydrogen bonding between the amide hydrogen and nearby electronegative atoms may also contribute to conformational preferences.
Intermolecular interactions in the crystalline state likely involve hydrogen bonding between carboxylic acid groups, forming typical carboxylic acid dimers or extended hydrogen-bonded networks. Additional weak interactions, including halogen bonding involving the chlorine substituents and π-π stacking between aromatic rings, may contribute to the overall crystal packing arrangement. These interactions determine important physical properties such as melting point, solubility, and polymorphic behavior, which are crucial for practical applications and formulation considerations.
Spectroscopic Characterization (IR, NMR, MS)
Infrared spectroscopy provides distinctive fingerprint information for this compound through characteristic absorption bands corresponding to specific functional groups. The carboxylic acid functionality typically exhibits a broad, intense absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration, often appearing as a complex, broad feature due to hydrogen bonding effects. The carbonyl stretching vibrations provide particularly diagnostic information, with the carboxylic acid C=O stretch typically appearing around 1650-1700 cm⁻¹ and the amide C=O stretch of the chloroacetyl group appearing in a similar but distinguishable region around 1630-1680 cm⁻¹.
The amide N-H stretching vibration represents another characteristic feature, typically observed in the range of 3200-3500 cm⁻¹, which may appear as a sharp or slightly broadened peak depending on the hydrogen bonding environment. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the chloroacetyl methylene group are observed around 2850-3000 cm⁻¹. The C-Cl stretching vibrations contribute to the fingerprint region below 1500 cm⁻¹, providing additional structural confirmation.
Nuclear magnetic resonance spectroscopy offers detailed structural elucidation capabilities for this compound. In ¹H NMR spectroscopy, the aromatic protons are expected to appear in the characteristic aromatic region of 7-8 ppm, with specific chemical shifts and coupling patterns reflecting the substitution pattern on the benzene ring. The chloroacetyl methylene protons typically appear as a singlet around 4.0-4.5 ppm due to the electron-withdrawing effect of the adjacent chlorine atom. The amide N-H proton and carboxylic acid O-H proton appear as exchangeable signals, often observable in the downfield region but subject to exchange with deuterated solvents.
Properties
IUPAC Name |
2-chloro-5-[(2-chloroacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-5-1-2-7(11)6(3-5)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMJNLFFBNGTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401821 | |
| Record name | 2-chloro-5-[(2-chloroacetyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869950-77-6 | |
| Record name | 2-chloro-5-[(2-chloroacetyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes for 2-Chloro-5-[(Chloroacetyl)Amino]Benzoic Acid
Direct Acylation of 2-Amino-5-Chlorobenzoic Acid
The most widely documented method involves refluxing 2-amino-5-chlorobenzoic acid with chloroacetyl chloride in toluene. Under these conditions, the amine group undergoes nucleophilic acyl substitution, forming the target compound in 96% yield. Key steps include:
- Reaction Conditions : Toluene solvent, 1:2 molar ratio of amine to chloroacetyl chloride, 1-hour reflux.
- Workup : Solvent removal under reduced pressure, aqueous quenching, and filtration.
- Characterization : $$ ^1 \text{H-NMR} $$ (DMSO-$$ d6 $$) signals at δ 4.48 (2H, s, CH$$2$$Cl), 7.70–8.55 ppm (aromatic protons), and 11.77 ppm (amide NH).
This method prioritizes simplicity and high efficiency, though it requires anhydrous conditions and elevated temperatures.
Aqueous-Phase Synthesis Using Sodium Bicarbonate
An alternative approach employs sodium bicarbonate in water to deprotonate the amine, facilitating acylation at room temperature. While originally applied to anthranilic acid (2-aminobenzoic acid), this method is adaptable to 2-amino-5-chlorobenzoic acid:
Precursor-Mediated Synthesis via Diazotization
For substrates lacking the pre-installed amino group, 2-chloro-5-aminobenzoic acid can be synthesized via nitration and reduction of 2-chlorobenzoic acid, followed by acylation:
Nitration of 2-Chlorobenzoic Acid
- Conditions : Concentrated H$$2$$SO$$4$$, KNO$$_3$$ at 15–20°C.
- Product : 2-Chloro-5-nitrobenzoic acid.
Reduction to 2-Chloro-5-Aminobenzoic Acid
Final Acylation Step
- Adapts conditions from Section 1.1 or 1.2 to install the chloroacetyl group.
Comparative Analysis of Reaction Conditions
Process Optimization and Scalability
Solvent and Stoichiometry Effects
- Toluene vs. Dichloroethane : Toluene’s high boiling point facilitates reflux-driven acylation, while dichloroethane (used in o-chloroacetaminophenol synthesis) may reduce side reactions in moisture-sensitive protocols.
- Chloroacetyl Chloride Excess : A 2:1 molar ratio (chloroacetyl chloride:amine) maximizes conversion, as seen in the 96% yield.
Temperature and Reaction Time
Characterization and Analytical Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(chloroacetyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for these reactions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Amino-5-chlorobenzoic acid and chloroacetic acid.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-5-[(chloroacetyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of various chemical products and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(chloroacetyl)amino]benzoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The chloroacetyl group can react with nucleophilic sites in biomolecules, potentially modifying their function. The exact pathways and molecular targets are subject to ongoing research, and detailed mechanisms are yet to be fully elucidated .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Chloroacetyl Group : Introduces electrophilicity, enabling covalent binding to nucleophilic residues (e.g., cysteine in enzymes). This is critical for designing covalent inhibitors like protease antagonists .
- Phenylsulfonyl Group : Enhances dimerization via H-bonding and π-π stacking . Sulfonyl groups improve metabolic stability in drug candidates.
- Trifluoromethyl Group : Increases lipophilicity and acidity, favoring membrane permeability and metal chelation .
Physicochemical Properties
- Solubility : Polar substituents (e.g., hydroxyl, sulfonyl) improve aqueous solubility, while chloroacetyl and trifluoromethyl groups favor organic solvents .
- Acidity : The trifluoromethyl derivative exhibits the lowest pKa (~1.5) due to strong electron withdrawal, whereas the chloroacetyl analog is moderately acidic (estimated pKa ~2.5–3.0).
Research Findings and Challenges
- Stability : Compounds with sulfonyl or carbamoyl groups exhibit higher stability than chloroacetyl analogs, which may hydrolyze under basic conditions .
- Synthetic Accessibility : Trifluoromethyl-substituted benzoic acids are prioritized for industrial production due to scalable methods (e.g., CO₂ carboxylation) .
- Biological Relevance : Chloroacetyl derivatives are understudied but hold promise for targeted covalent therapeutics, requiring further pharmacokinetic optimization.
Biological Activity
2-Chloro-5-[(chloroacetyl)amino]benzoic acid (CAS No. 14422-50-5) is a compound with notable biological activity due to its unique chemical structure, which includes both chloro and acetyl groups attached to a benzoic acid framework. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.
The molecular formula of this compound is C₉H₇Cl₂N O₃, with a molecular weight of approximately 248.06 g/mol. The compound is characterized by the presence of a chloroacetylamino group, which enhances its reactivity and biological activity compared to structurally similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₉H₇Cl₂N O₃ | Contains chloro and acetyl groups |
| 2-Amino-5-chlorobenzoic acid | C₇H₆ClN O₂ | Lacks chloroacetyl group |
| 5-Chloroanthranilic acid | C₈H₈ClN O₂ | Contains amino group but no chloroacetyl |
| 4-Chloro-3-methylbenzoic acid | C₈H₇ClO₂ | Different chlorine position on benzene ring |
| 5-Chloro-2-(chloroacetamido)benzoic acid | C₉H₈Cl₂N O₃ | Similar but differs in substitution pattern |
Antimicrobial Properties
Research indicates that derivatives of benzoic acids, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammation and pain signaling. This inhibition can lead to anti-inflammatory effects, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
- Antidiabetic Activity : A study evaluated the antidiabetic potential of related benzoic acid derivatives, highlighting their ability to inhibit α-glucosidase activity. While specific data on this compound is limited, structural similarities suggest that it may exhibit similar properties.
- Toxicological Assessments : Toxicological evaluations have indicated that compounds with similar structures can exhibit mutagenicity and cytotoxicity. Therefore, safety assessments are crucial for any therapeutic applications.
- Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds suggests that modifications in the benzoic acid structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles.
Research Findings and Future Directions
The biological activities of this compound suggest promising avenues for research:
- Further Synthesis : Exploring various synthetic pathways could lead to derivatives with enhanced biological activity or reduced toxicity.
- Mechanistic Studies : Investigating the exact mechanisms through which this compound exerts its biological effects will provide insights into its potential therapeutic uses.
- Clinical Trials : Should preliminary studies confirm efficacy and safety, advancing this compound into clinical trials could establish its utility in treating specific diseases.
Q & A
Basic: What are the standard synthetic routes for preparing 2-Chloro-5-[(chloroacetyl)amino]benzoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach starts with 5-amino-2-chlorobenzoic acid, where the amino group undergoes chloroacetylation using chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Critical factors include:
- Temperature control (<5°C during chloroacetyl chloride addition to minimize side reactions like hydrolysis).
- Stoichiometry (1.2 equivalents of chloroacetyl chloride ensures complete acylation).
- Work-up : Neutralization with aqueous NaHCO₃ followed by extraction and recrystallization from ethanol/water mixtures improves purity .
Yield optimization (typically 65–75%) requires inert conditions to prevent degradation of the chloroacetyl group.
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation from DMSO/water mixtures produces diffraction-quality crystals.
- Data collection : High-resolution datasets (e.g., ≤1.0 Å) are collected at synchrotron facilities.
- Refinement : SHELXL software refines positional and thermal displacement parameters, with R-factor convergence <0.05. Hydrogen bonding between the chloroacetyl group and benzoic acid moiety stabilizes the crystal lattice, validated via Hirshfeld surface analysis .
Basic: What mechanisms underlie the biological activity of this compound, and how are target affinities quantified?
Methodological Answer:
The compound’s bioactivity arises from its dual functional groups: the chloroacetyl moiety acts as an electrophile for covalent binding, while the benzoic acid facilitates hydrogen bonding. Target engagement is assessed via:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized proteins.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding stoichiometry (n) and enthalpy (ΔH).
Reported Kd values in the micromolar range (e.g., 5–20 µM) suggest moderate affinity for enzymes like PYCR1, validated via co-crystallization .
Advanced: How do crystallographic B-factors and electron density maps inform conformational flexibility in this compound?
Methodological Answer:
B-factors (thermal displacement parameters) >30 Ų for the chloroacetyl group indicate conformational flexibility, corroborated by weak electron density in the acyl region. Multi-conformer models (e.g., using PHENIX or REFMAC) resolve positional disorder. Molecular dynamics simulations (100 ns, AMBER force field) further validate torsional mobility, revealing transient interactions with solvent molecules .
Advanced: What structure-activity relationship (SAR) trends emerge when modifying substituents on the benzoic acid core?
Methodological Answer:
SAR studies compare derivatives with varied substituents:
- Chlorine position : 2-chloro substitution enhances metabolic stability compared to 3-/4-chloro analogs.
- Aminoacyl groups : Replacement of chloroacetyl with trifluoroacetyl reduces potency (ΔpIC50 = 1.2), attributed to steric hindrance.
- Carboxylic acid : Esterification abolishes activity, confirming its role in target binding.
Quantitative SAR (QSAR) models using CODESSA-Pro highlight Hammett σ values as critical descriptors for bioactivity .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
- Orthogonal assays : Validate inhibition using both enzymatic (e.g., fluorescence-based) and cellular (e.g., Western blot) readouts.
- HPLC-MS purity checks : Ensure >95% purity, as trace impurities (e.g., unreacted chloroacetyl chloride) can off-target effects.
- Standardized buffers : Use consistent pH (7.4) and ionic strength (150 mM NaCl) to minimize variability .
Advanced: What experimental approaches characterize the compound’s interaction with biological macromolecules?
Methodological Answer:
- X-ray crystallography : Resolve binding modes at atomic resolution (e.g., PYCR1 active site in PDB: 8TCU).
- NMR titration : Monitor chemical shift perturbations (CSPs) in ¹H-¹³C HSQC spectra upon ligand binding.
- HDX-MS : Maps solvent accessibility changes in target proteins upon compound binding .
Advanced: How can synthesis be optimized for scalability while maintaining enantiomeric purity?
Methodological Answer:
- Flow chemistry : Continuous flow reactors reduce reaction times (from 12 hr to 30 min) and improve reproducibility.
- Design of Experiments (DoE) : Response surface methodology identifies optimal parameters (e.g., 0.5 M concentration, 50°C).
- Chiral HPLC : Monitors enantiomeric excess (>99% using Chiralpak IA columns) .
Advanced: What degradation pathways occur under physiological conditions, and how are metabolites identified?
Methodological Answer:
- Hydrolysis : Chloroacetyl group cleaves at pH >8, forming 5-amino-2-chlorobenzoic acid.
- LC-HRMS : Identifies degradation products (e.g., m/z 215.0324 [M+H]+ for the hydrolyzed product).
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and oxidative stress (H2O2) to profile stability .
Advanced: What computational methods predict off-target interactions and metabolic liabilities?
Methodological Answer:
- Docking simulations (AutoDock Vina) : Screen against a panel of 300 kinases to predict promiscuity.
- CYP450 metabolism models (StarDrop) : Highlight susceptibility to CYP3A4-mediated oxidation.
- ADMET Predictor : Estimates blood-brain barrier permeability (logBB < -1.0 indicates poor CNS penetration) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
